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Compound Name:
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Ethanolate

Cat. No.: B607541 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding drug interaction studies of fosravuconazole
L-lysine ethanolate. The following troubleshooting guides and frequently asked questions

(FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for fosravuconazole and its active metabolite,

ravuconazole?

Fosravuconazole is a prodrug that is rapidly converted to its active form, ravuconazole.

Ravuconazole is metabolized, to a lesser extent than many other azole antifungals, primarily

through the cytochrome P450 (CYP) enzyme system.

Q2: What is the potential for fosravuconazole to cause clinically significant drug-drug

interactions (DDIs)?

Fosravuconazole has a lower potential for drug-drug interactions compared to some other

azole antifungals like itraconazole.[1][2][3] However, it is a moderate inhibitor of CYP3A4 and

may affect the pharmacokinetics of drugs that are sensitive substrates of this enzyme.[4][5]
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Interactions with other major CYP enzymes and common drug transporters appear to be minor.

[4][5][6]

Q3: My experiment shows a significant interaction between fosravuconazole and a CYP3A4

substrate. What could be the cause?

A significant interaction with a CYP3A4 substrate is expected. Clinical studies have shown that

fosravuconazole can increase the exposure of midazolam, a sensitive CYP3A4 substrate, by

approximately threefold.[4][6] If the observed interaction is substantially greater than this,

consider the following:

Patient-specific factors: Genetic polymorphisms in CYP3A4 or concomitant medications

could alter the extent of the interaction.

Experimental conditions: Ensure that the dosing and timing of both fosravuconazole and the

substrate drug are consistent with established protocols. Review the experimental protocol

for any deviations.

Q4: I am not observing the expected mild interaction with a CYP2C9 substrate. What should I

check?

Clinical data suggest that fosravuconazole does not have a clinically relevant effect on

CYP2C9 activity.[4] If your results deviate, consider these points:

Substrate sensitivity: The probe drug used may not be a sufficiently sensitive substrate for

CYP2C9.

Assay variability: Review the analytical method for potential sources of error or variability.

Confounding factors: Ensure no other substances in the experimental system are influencing

CYP2C9 activity.

Q5: Are there any known interactions with drug transporters like P-glycoprotein (P-gp)?

Studies have shown that fosravuconazole has no clinically significant inhibitory effects on P-

glycoprotein (P-gp), BCRP, OATP1B1, and OATP1B3.[1][4][5][6] Therefore, clinically relevant

interactions with substrates of these transporters are not anticipated.
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Troubleshooting Guides
Issue: Unexpectedly High Plasma Concentrations of a
Co-administered CYP3A4 Substrate
Possible Cause 1: Moderate Inhibition of CYP3A4 by Fosravuconazole Fosravuconazole is a

moderate inhibitor of CYP3A4.[4][5] This can lead to decreased metabolism and consequently,

increased plasma concentrations of co-administered drugs that are primarily cleared by

CYP3A4.

Troubleshooting Steps:

Confirm Substrate Metabolism: Verify that the co-administered drug is indeed a sensitive

substrate of CYP3A4.

Review Dosing: Ensure that the doses of both fosravuconazole and the substrate drug are

within the expected therapeutic range.

Consider Genetic Variability: Polymorphisms in the CYP3A4 gene can lead to inter-individual

differences in the magnitude of drug interactions.

Quantitative Analysis: Refer to the quantitative data from clinical studies (see Table 1) to

determine if the observed increase in exposure is consistent with the expected ~3-fold

increase for sensitive substrates like midazolam.[4]

Issue: Inconsistent Results in Transporter Interaction
Assays
Possible Cause 1: Low Potential for Transporter-Mediated Interactions Clinical studies have

indicated that fosravuconazole does not cause major interactions with key drug transporters

such as P-gp, BCRP, OATP1B1, and OATP1B3.[1][4][5][6]

Troubleshooting Steps:

Verify Transporter Substrate: Confirm that the probe drug used is a specific and sensitive

substrate for the transporter being investigated.
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Assess Assay Sensitivity: Ensure the in vitro or in vivo model has sufficient sensitivity to

detect known inhibitors of the transporter.

Review Experimental Protocol: Carefully examine the experimental design for any factors

that could confound the results, such as non-specific binding or the presence of other

inhibitors.

Compare with Clinical Data: As shown in Table 2, the effect of fosravuconazole on the

pharmacokinetics of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP

substrate) is not clinically significant.[7]

Data Presentation
Table 1: Pharmacokinetic Parameters of CYP Probe Drugs With and Without Co-administration

of Fosravuconazole (BFE1224)[4]
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CYP
Isozyme

Probe Drug Parameter
Probe Drug
Alone
(Mean ± SD)

Probe Drug
+
Fosravucon
azole (Mean
± SD)

Geometric
Mean Ratio
(90% CI)

CYP1A2 Caffeine
AUCt

(ng·h/mL)
17500 ± 5400 18500 ± 5300

1.05 (1.00 -

1.11)

Cmax

(ng/mL)
3680 ± 970 3700 ± 900

1.00 (0.95 -

1.06)

CYP2C9 Tolbutamide
AUCt

(ng·h/mL)

98700 ±

29300

97300 ±

27600

0.98 (0.94 -

1.02)

Cmax

(ng/mL)
9880 ± 2240 9670 ± 2140

0.98 (0.94 -

1.02)

CYP2C19 Omeprazole
AUCt

(ng·h/mL)
771 ± 467 896 ± 585

1.15 (1.02 -

1.30)

Cmax

(ng/mL)
338 ± 170 363 ± 182

1.08 (0.97 -

1.21)

CYP2D6
Dextromethor

phan

AUCt

(ng·h/mL)
7.97 ± 9.08 8.32 ± 8.87

1.01 (0.88 -

1.16)

Cmax

(ng/mL)
1.31 ± 1.28 1.32 ± 1.19

1.00 (0.87 -

1.14)

CYP3A (Oral) Midazolam
AUCt

(ng·h/mL)
8.87 ± 4.41 26.4 ± 11.2

2.92 (2.59 -

3.29)

Cmax

(ng/mL)
3.22 ± 1.70 7.64 ± 3.42

2.36 (2.07 -

2.68)

CYP3A (i.v.) Midazolam
AUCt

(ng·h/mL)
26.6 ± 6.9 36.5 ± 8.0

1.38 (1.29 -

1.47)

Cmax

(ng/mL)
19.1 ± 4.6 23.3 ± 4.8

1.22 (1.14 -

1.31)
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Table 2: Pharmacokinetic Parameters of Transporter Probe Drugs With and Without Co-

administration of Fosravuconazole (BFE1224)[4]

Transporter
(s)

Probe Drug Parameter
Probe Drug
Alone
(Mean ± SD)

Probe Drug
+
Fosravucon
azole (Mean
± SD)

Geometric
Mean Ratio
(90% CI)

P-gp Digoxin
AUCt

(ng·h/mL)
9.83 ± 2.05 10.3 ± 2.0

1.05 (0.98 -

1.12)

Cmax

(ng/mL)
1.04 ± 0.22 1.10 ± 0.21

1.05 (0.97 -

1.15)

OATP1B1/3,

BCRP
Rosuvastatin

AUCt

(ng·h/mL)
78.4 ± 30.1 82.5 ± 32.7

1.04 (0.94 -

1.15)

Cmax

(ng/mL)
9.95 ± 3.47 10.1 ± 3.5

1.01 (0.89 -

1.14)

Experimental Protocols
CYP Cocktail Drug Interaction Study[5]

Objective: To assess the effect of fosravuconazole on the activity of major CYP enzymes.

Study Design: An open-label, two-period study in healthy subjects.

Period 1 (Baseline):

Day 1: Oral administration of a single dose of the Cooperstown W/T CYP cocktail (caffeine

200 mg, tolbutamide 500 mg, omeprazole 40 mg, dextromethorphan 60 mg, and

midazolam 2 mg syrup).

Day 2: Intravenous infusion of midazolam (2 mg) over 30 minutes.

Washout Period: At least 3 days.
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Period 2 (With Fosravuconazole):

Days 8-10: Loading dose of fosravuconazole (400 mg twice daily).

Days 11-16: Maintenance dose of fosravuconazole (200 mg once daily).

Day 15: Oral administration of the CYP cocktail with fosravuconazole.

Day 16: Intravenous infusion of midazolam (2 mg) 2 hours after fosravuconazole

administration.

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to

determine the plasma concentrations of the probe drugs and their metabolites.

Transporter Cocktail Drug Interaction Study[5]
Objective: To evaluate the effect of fosravuconazole on the activity of key drug transporters.

Study Design: A separate clinical study in healthy subjects.

Methodology:

A transporter cocktail consisting of digoxin (a P-gp substrate) and rosuvastatin (an

OATP1B1/3 and BCRP substrate) was administered to healthy subjects.

Pharmacokinetic profiles of digoxin and rosuvastatin were assessed before and after

administration of fosravuconazole.
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Caption: Fosravuconazole's primary drug interaction pathway.
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Caption: Clinical drug interaction study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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